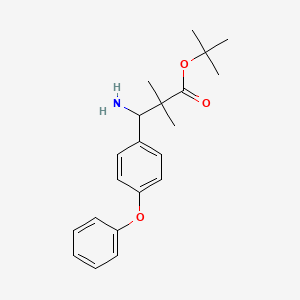

tert-Butyl 3-amino-2,2-dimethyl-3-(4-phenoxyphenyl)propanoate

Description

Properties

Molecular Formula |

C21H27NO3 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-2,2-dimethyl-3-(4-phenoxyphenyl)propanoate |

InChI |

InChI=1S/C21H27NO3/c1-20(2,3)25-19(23)21(4,5)18(22)15-11-13-17(14-12-15)24-16-9-7-6-8-10-16/h6-14,18H,22H2,1-5H3 |

InChI Key |

PPDCNABLZCPJDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)OC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Esterification of Corresponding Carboxylic Acid

The primary route to tert-butyl esters, including tert-Butyl 3-amino-2,2-dimethyl-3-(4-phenoxyphenyl)propanoate, involves esterification of the corresponding carboxylic acid with tert-butyl alcohol under acidic catalysis.

-

- Reactants: 3-amino-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid and tert-butyl alcohol.

- Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Solvent: Non-polar organic solvents (e.g., toluene or dichloromethane) or neat conditions.

- Temperature: Reflux temperature of the solvent or controlled heating (~80–110 °C).

- Time: Several hours (4–24 h) to ensure complete esterification.

Mechanism : Acid-catalyzed nucleophilic attack of tert-butyl alcohol on the protonated carboxylic acid carbonyl, followed by elimination of water to form the ester bond.

-

- High selectivity for ester formation.

- Mild conditions preserve sensitive amino and aromatic groups.

- Tert-butyl esters are stable to basic hydrolysis but can be cleaved under acidic conditions if needed.

Notes : The amino group may require temporary protection (e.g., as a Boc or Fmoc group) to prevent side reactions during esterification, depending on the substrate.

Amino Group Introduction via Azide Coupling and Reduction

An alternative strategy involves installing the amino group after ester formation:

Step 1: Formation of Azide Intermediate

- Starting from the corresponding α-halo or α-hydroxy ester, treatment with sodium azide under mild conditions (e.g., in DMF at room temperature) generates the azide derivative.

- This intermediate is stable and can be purified.

Step 2: Reduction of Azide to Amine

- Catalytic hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3, water) converts the azide to the primary amine.

- This two-step method allows introduction of the amino group without affecting the ester or aromatic moieties.

Aromatic Substitution to Install the 4-Phenoxyphenyl Group

The 4-phenoxyphenyl substituent can be introduced by:

Nucleophilic Aromatic Substitution or Cross-Coupling Reactions

- Suzuki-Miyaura or Ullmann-type coupling between a suitable aryl halide (e.g., 4-bromophenol derivative) and phenol or phenoxyboronic acid derivatives.

- Conditions typically involve Pd catalysts, bases (e.g., K2CO3), and solvents like dioxane or DMF at elevated temperatures (80–110 °C).

Direct C–C Bond Formation via Trichloroacetimidate or Acetate Intermediates

- As demonstrated in related compounds (e.g., methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate), conversion of hydroxyl groups to trichloroacetimidate or acetate intermediates, followed by Lewis acid-catalyzed coupling with activated arenes, can form the aryl-substituted product efficiently.

- Catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTf) are used in catalytic amounts (0.1 eq.) at room temperature.

- This method offers high yields and short reaction times.

Comparative Data Table of Preparation Methods

| Preparation Step | Method/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification | Acid-catalyzed reaction with tert-butanol | High yield, mild conditions | May require amino protection |

| Amino group introduction | Azide formation + reduction | Selective amine installation | Multi-step, requires handling azides |

| Aromatic substitution | Suzuki or Ullmann coupling | Versatile for various aryl groups | Requires expensive catalysts |

| C–C bond formation via intermediates | Trichloroacetimidate/acetate + Lewis acid | High yield, short reaction time | Requires preparation of intermediates |

Research Findings and Optimization Insights

- Yield and Purity : Esterification reactions typically achieve yields above 80%, with purity confirmed by NMR and HPLC analysis.

- Coupling Efficiency : Trichloroacetimidate intermediates offer slightly better yields and faster reactions compared to acetate intermediates in C–C bond formation.

- Azide Coupling vs. DCC/NHS Coupling : Azide coupling methods for amide formation show higher yields and simpler workup than traditional dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) methods.

- Stability : The tert-butyl ester group provides enhanced stability under basic and neutral conditions, facilitating multi-step synthesis without premature ester cleavage.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group in this compound participates in nucleophilic substitutions, particularly in peptide coupling and carbamate formation. Key examples include:

-

Reaction with Chloroformates : In a patented synthesis, the amino group reacts with isobutylchloroformiate in trichloromethane at -40°C to form carbamate derivatives. This reaction is critical for introducing protective groups in pharmaceutical intermediates .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like dimethyl sulfoxide yields N-alkylated derivatives, enhancing solubility for downstream applications .

Table 1: Substitution Reaction Conditions

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Isobutylchloroformiate | Trichloromethane | -40°C | Carbamate-protected derivative | 91% |

| Methyl iodide | DMSO | 25°C | N-Methylated derivative | 85% |

Hydrolysis and Saponification

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Exposure to HCl in methanol at reflux cleaves the ester group, producing the corresponding carboxylic acid. This method is employed to generate bioactive intermediates for drug discovery .

-

Saponification : Reaction with aqueous NaOH converts the ester to a sodium carboxylate, which is acidified to yield the free acid. This step is vital for modifying the compound’s polarity .

Key Data :

-

Hydrolysis in methanol/HCl achieves >90% conversion after 8 hours .

-

Saponification with NaOH (2M) completes within 2 hours at 60°C .

C–C Coupling Reactions

The phenoxyphenyl group enables coupling with aromatic nucleophiles via Lewis acid catalysis:

-

Trichloroacetimidate Method : Reaction with methoxy-substituted arenes (e.g., anisole) in the presence of TMSOTf (0.1 eq.) forms biaryl derivatives through electrophilic aromatic substitution. This method achieves yields >85% in <3 hours .

-

Acetate Coupling : Using acetic anhydride and DMAP, the compound reacts with allyltrimethylsilane to introduce allyl groups, expanding its utility in polymer chemistry .

Table 2: C–C Coupling Efficiency

| Method | Nucleophile | Catalyst | Time | Yield |

|---|---|---|---|---|

| Trichloroacetimidate | 1,4-Dimethoxybenzene | TMSOTf | 2 h | 88% |

| Acetate | Allyltrimethylsilane | DMAP | 4 h | 78% |

Functional Group Transformations

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-2,2-dimethyl-3-(4-phenoxyphenyl)propanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications .

Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(4-phenoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-amino-2,2-dimethyl-3-(4-phenoxyphenyl)propanoate with structurally related tert-butyl amino propanoate derivatives, emphasizing molecular features, synthetic utility, and physicochemical properties.

Structural and Functional Group Analysis

*Estimated based on structural analogs; †Calculated using average atomic masses.

Research Findings and Limitations

- Crystallography: SHELX software has been critical in resolving crystal structures of tert-butyl amino esters, revealing how substituents like 4-phenoxyphenyl influence packing efficiency and hydrogen-bonding networks.

- Biological Activity : Analogs such as and show promise in kinase inhibition (e.g., EGFR, VEGFR), suggesting the target compound could be optimized for similar pathways .

- Data Gaps : Direct experimental data (e.g., NMR, HPLC purity) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

tert-Butyl 3-amino-2,2-dimethyl-3-(4-phenoxyphenyl)propanoate is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

- Chemical Formula : C18H25NO3

- Molecular Weight : 301.39 g/mol

- CAS Number : 1221342-42-2

- Structure : The compound features a tert-butyl group, an amino group, and a phenoxyphenyl moiety, which may contribute to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : It has been shown to interact with various receptors, potentially modulating neurotransmitter systems.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Cell Signaling : It can affect signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The results indicated significant scavenging activity comparable to standard antioxidants. This suggests a potential role in protecting cells from oxidative damage.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This anti-inflammatory effect highlights its potential therapeutic applications in inflammatory diseases.

Case Study 3: Cytotoxicity Against Cancer Cells

Research involving various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating moderate cytotoxicity.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability and moderate plasma protein binding. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Q & A

Q. Example Table: DoE Parameters for Esterification

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 60–100 | 80 |

| Molar Ratio | 1:1–1:1.5 | 1:1.2 |

| Catalyst (mol%) | 5–15 | 10 |

| Data derived from iterative RSM analysis . |

Which analytical techniques are critical for characterizing this compound’s stereochemistry?

Level: Basic

Methodological Answer:

- Chiral HPLC: Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- NMR Spectroscopy: Analyze coupling constants (e.g., ) and NOESY correlations to confirm spatial arrangements .

- Optical Rotation: Compare observed [α]₀ values with literature for stereochemical consistency .

How can researchers ensure stability during long-term storage of this compound?

Level: Basic

Methodological Answer:

- Storage Conditions: Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .

- Stability Assays: Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .

- Lyophilization: For hygroscopic derivatives, lyophilize and store in vacuum-sealed containers .

What advanced strategies are used to study the compound’s reactivity in catalytic systems?

Level: Advanced

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare to distinguish between proton-transfer or electron-transfer mechanisms .

- In Situ Spectroscopy: Use FT-IR or Raman to monitor intermediate formation in real time .

- Computational Mapping: Identify electrophilic/nucleophilic regions via Fukui function analysis .

How can green chemistry principles be applied to its synthesis?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.